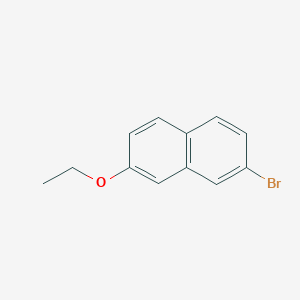

2-Bromo-7-ethoxynaphthalene

Description

Significance of Halogenated Naphthalene (B1677914) Ethers in Contemporary Organic Synthesis

Halogenated naphthalene ethers, such as 2-Bromo-7-ethoxynaphthalene, are pivotal intermediates in modern organic synthesis. The presence of a halogen, in this case, bromine, provides a reactive handle for a multitude of cross-coupling reactions, which are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds. These reactions have become indispensable tools for synthetic chemists, enabling the creation of molecules that would be difficult to assemble through other means.

The bromine atom at the 2-position of the naphthalene ring makes this compound an ideal substrate for several palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, each of which allows for the introduction of different functional groups and the extension of the molecular framework.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For this compound, this would typically involve reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This method is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. For instance, coupling 2-bromo-6-ethoxynaphthalene (B180342) with pyridin-4-ylboronic acid has been demonstrated to produce 4-(6-ethoxynaphthalen-2-yl)pyridine. ru.nl

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. The use of this compound in a Sonogashira coupling would allow for the introduction of an alkynyl group, leading to the formation of ethynylnaphthalene derivatives. nih.govorganic-chemistry.org These products can serve as precursors for more complex structures, including polymers and materials with interesting electronic properties. The synthesis of 2-bromo-7-ethynylnaphthalene highlights the utility of this reaction. bldpharm.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Applying this reaction to this compound would enable the synthesis of various N-arylated compounds. organic-chemistry.orgresearchgate.net This is a powerful tool for creating molecules with potential applications in medicinal chemistry and materials science, where the introduction of a nitrogen atom can significantly influence the properties of the final product.

The reactivity of this compound in these coupling reactions is summarized in the table below:

| Coupling Reaction | Reactant | Product Type | Significance |

| Suzuki-Miyaura | Organoboron Compound | Biaryl | Synthesis of complex aromatic systems |

| Sonogashira | Terminal Alkyne | Aryl-alkyne | Precursors for electronic materials |

| Buchwald-Hartwig | Amine | Aryl-amine | Introduction of nitrogen-containing functional groups |

Overview of Ethoxynaphthalene Derivatives in Materials Chemistry and Photonics

The naphthalene core, particularly when functionalized with an ethoxy group, imparts unique photophysical properties to molecules, making ethoxynaphthalene derivatives valuable in the fields of materials chemistry and photonics. organic-chemistry.orgscirp.org The electron-donating nature of the ethoxy group can influence the electronic transitions within the naphthalene system, leading to interesting fluorescence and charge-transport characteristics.

Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties and can be used as molecular probes to study micro-environmental properties. google.comnih.gov The fluorescence of these compounds can be sensitive to the polarity of their surroundings, making them useful for sensing applications. mdpi.com While direct studies on this compound as a fluorescent probe are not extensively documented, its structural similarity to other fluorescent naphthalene derivatives suggests its potential as a precursor for such materials. The bromine atom could be further functionalized to tune the photophysical properties or to attach the molecule to other systems.

Organic Light-Emitting Diodes (OLEDs): Aryl amine-based starburst molecules, which can be synthesized from halogenated precursors, are important as hole-transporting materials in OLEDs. scispace.com The synthesis of N,N,N'-tris-(2-ethoxy-naphthalenen-1-yl) demonstrates the use of ethoxynaphthalene units in creating amorphous materials with good film-forming properties, which are desirable for OLED applications. scispace.com this compound could serve as a key building block for the synthesis of such complex, high-performance organic electronic materials. The general structure of the naphthalene core allows for the creation of materials with wide bandgaps and high thermal stability, which are crucial for the performance and longevity of OLED devices.

The potential applications of this compound as a precursor in materials science are highlighted below:

| Application Area | Derived Material Type | Key Properties |

| Photonics | Fluorescent Probes | Environmentally sensitive emission |

| Materials Chemistry | Hole-Transporting Materials for OLEDs | Amorphous nature, good film-forming properties, thermal stability |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-ethoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c1-2-14-12-6-4-9-3-5-11(13)7-10(9)8-12/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVZLTAEKNTMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623709 | |

| Record name | 2-Bromo-7-ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627527-21-3 | |

| Record name | 2-Bromo-7-ethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 7 Ethoxynaphthalene and Analogous Naphthalene Systems

Strategic Approaches to the Naphthalene (B1677914) Core with Bromine and Ethoxy Substituents

The assembly of the 2-Bromo-7-ethoxynaphthalene structure can be approached retrospectively in two ways: forming the C-Br bond on an ethoxynaphthalene scaffold or forming the C-O-Ethyl bond on a bromonaphthol scaffold. The directing effects of the substituents on the naphthalene ring system are the critical factor in determining the viability of these approaches. The ethoxy group at the C-2 position is an activating, ortho-, para- directing group. This electronic influence preferentially directs incoming electrophiles to the C-1, C-3, C-6, and C-8 positions. Consequently, achieving direct bromination at the C-7 position of 2-ethoxynaphthalene (B165321) is challenging due to the low regioselectivity for this site. stackexchange.comstackexchange.com

Therefore, the more synthetically viable and regioselective pathway involves the etherification of a pre-functionalized precursor, specifically 7-bromo-2-naphthol. This strategy ensures the precise placement of the bromine atom at the desired C-7 position, followed by the formation of the ether linkage at the C-2 hydroxyl group.

While direct bromination of 2-ethoxynaphthalene is not the preferred route to this compound, the study of bromination reactions on ethoxynaphthalene and its precursors is crucial for understanding the synthesis of various brominated naphthalene isomers. These protocols highlight the challenges of regioselectivity in polysubstituted naphthalene systems.

Electrophilic aromatic halogenation is a fundamental method for introducing halogen atoms onto aromatic rings. wku.edu For activated substrates like naphthalene ethers, this reaction can proceed under relatively mild conditions. The reaction of 2-methoxynaphthalene, an analogue of 2-ethoxynaphthalene, with a brominating system formed from PIDA (phenyliodine diacetate) and aluminum bromide (AlBr₃), has been shown to yield the brominated product in high yield (88%). wvu.edu However, the primary product of electrophilic bromination on 2-substituted naphthols and their ethers is typically the 1-bromo isomer. researchgate.netscirp.org For instance, the bromination of 2-naphthol (B1666908) derivatives often leads to substitution at the C-1 position. researchgate.net Achieving substitution at other positions, such as C-7, requires alternative strategies that override the inherent directing effects of the hydroxyl or alkoxy group.

Table 1: Electrophilic Bromination of 2-Naphthol Analogues

| Substrate | Brominating Agent | Solvent | Yield (%) | Primary Product | Reference |

| 2-Naphthol | PIDA/AlBr₃ | Dichloromethane | 93% | 1-Bromo-2-naphthol | wvu.edu |

| 2-Methoxynaphthalene | PIDA/AlBr₃ | Dichloromethane | 88% | 1-Bromo-2-methoxynaphthalene | wvu.edu |

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination due to its ease of handling compared to molecular bromine. mdpi.com It is effective for brominating electron-rich aromatic compounds. The regioselectivity of NBS bromination can be influenced by the solvent and the presence of catalysts. For example, the bromination of activated aromatic systems with NBS in acetonitrile (B52724) has been shown to be a mild and efficient method. nih.gov When applied to substrates like 2-alkoxynaphthalenes, NBS typically favors substitution at the most activated positions, primarily the C-1 position. nih.gov The use of NBS for the synthesis of polybromoquinolines from tetrahydroquinolines demonstrates its dual role as both an electrophile and an oxidant. chegg.com However, achieving regioselective bromination at the C-7 position of 2-ethoxynaphthalene with NBS remains a significant challenge due to electronic directing effects.

Table 2: NBS-Mediated Bromination of Naphthalene Analogues

| Substrate | Reagent | Solvent | Conditions | Major Product(s) | Reference |

| 2-Methylnaphthalene | NBS, AIBN | Dichloromethane | Reflux, 24h | 2-(Bromomethyl)naphthalene (B188764) | bham.ac.uk |

| Tetrahydroquinolines | NBS | Dichloroethane | 80 °C | Bromoquinolines | chegg.com |

In recent years, significant effort has been directed towards developing greener synthetic methodologies. Halogenation reactions in aqueous micellar media represent an environmentally friendly alternative to traditional methods that often use hazardous organic solvents. scirp.org An efficient protocol for the bromination of 2-naphthol and its ether derivatives has been developed using hydrogen peroxide (H₂O₂) and potassium bromide (KBr) in an aqueous solution containing a cationic surfactant like cetyltrimethylammonium bromide (CTAB). scirp.org The surfactant facilitates the reaction by forming micelles that solubilize the organic substrate in the aqueous medium. This method allows for the in situ generation of the active halogenating species, avoiding the direct use of molecular bromine. scirp.org While this approach is greener, the regioselectivity still follows the electronic demands of the substrate, with bromination of 2-ethoxynaphthalene occurring preferentially at the C-1 position. scirp.org

Table 3: Bromination of 2-Ethoxynaphthalene in Micellar Media

| Substrate | Reagents | Medium | Method | Time | Yield (%) | Reference |

| 2-Ethoxynaphthalene | H₂O₂, KBr, CTAB | Water | Conventional (Stirring) | 18.0 h | 88% | scirp.org |

| 2-Ethoxynaphthalene | H₂O₂, KBr, CTAB | Water | Ultrasonic Assistance | 6.0 h | 93% | scirp.org |

| 2-Ethoxynaphthalene | H₂O₂, KBr, CTAB | Water | Microwave Assistance | 40 s | 96% | scirp.org |

The most effective and regiochemically precise route to this compound is through the etherification of 7-bromo-2-naphthol. This precursor can be synthesized from 2,7-dihydroxynaphthalene (B41206). One reported method involves reacting 2,7-dihydroxynaphthalene with triphenylphosphine (B44618) and bromine in acetonitrile, followed by heating the resulting intermediate to high temperatures (280-310°C) to yield 7-bromo-2-naphthol. echemi.comchemicalbook.com

The Williamson ether synthesis is a classic and highly versatile method for preparing ethers. masterorganicchemistry.com The reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide ion, which then acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide. masterorganicchemistry.comkhanacademy.org

In the context of synthesizing this compound, 7-bromo-2-naphthol is first treated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to generate the corresponding 7-bromo-2-naphthoxide ion. wvu.eduresearchgate.net This nucleophilic phenoxide is then reacted with an ethylating agent, typically ethyl iodide or ethyl bromide, to form the desired ether product. chegg.comgoogle.com The reaction is generally carried out in a polar solvent like ethanol (B145695) or dimethylformamide (DMF). wvu.edu This method is highly efficient for primary alkyl halides and ensures that the substitution pattern on the naphthalene ring remains unchanged. masterorganicchemistry.com

Table 4: Representative Conditions for Williamson Ether Synthesis of Naphthyl Ethers

| Naphthol Substrate | Base | Ethylating Agent | Solvent | Conditions | Product | Reference |

| 2-Naphthol | NaOH | 1-Bromobutane | Ethanol | Reflux | 2-Butoxynaphthalene | wvu.educhegg.com |

| 2-Naphthol | KOH | Methyl Iodide | Not specified | Not specified | 2-Methoxynaphthalene | researchgate.net |

| 7-Bromo-2-naphthol | Base (e.g., NaOH) | Ethyl Iodide/Bromide | Polar Solvent (e.g., Ethanol, DMF) | Heat | This compound | General Method masterorganicchemistry.comresearchgate.net |

Etherification of Bromonaphthol Derivatives

O-Alkylation Protocols Under Green Chemistry Conditions

The synthesis of this compound from its precursor, 7-bromo-2-naphthol, is typically achieved via an O-alkylation reaction. In line with the principles of green chemistry, modern protocols have been developed to minimize environmental impact. These methods often employ energy-efficient techniques such as microwave irradiation or ultrasonication, and may be performed in greener solvents like water or even under solvent-free conditions.

One common approach is a variation of the Williamson ether synthesis. The hydroxyl group of 7-bromo-2-naphthol is deprotonated by a base, such as potassium carbonate, to form a nucleophilic naphthoxide ion. This ion then reacts with an ethylating agent, like ethyl bromide, in a nucleophilic substitution reaction to yield the target ether, this compound. The use of phase-transfer catalysts (PTCs) is crucial in these green protocols, especially when using water as a solvent, as they facilitate the transfer of the naphthoxide ion from the aqueous phase to the organic phase (the ethylating agent) for the reaction to occur.

Studies on analogous O-alkylation reactions have demonstrated the efficiency of these green methods. For instance, the synthesis of ethenzamide via O-alkylation of salicylamide (B354443) has been achieved with high yields in short reaction times using microwave radiation or ultrasound. researchgate.net Under microwave conditions in a solvent-free system with a PTC, reactions can be completed in as little as 90 seconds with yields exceeding 90%. researchgate.net Similarly, ultrasound-assisted synthesis in water with a PTC can achieve high efficiency within minutes. researchgate.net These findings suggest that the synthesis of this compound can be conducted under similarly mild, energy-efficient, and environmentally benign conditions.

Table 1: Comparison of Green O-Alkylation Conditions for Analogous Phenolic Compounds

| Energy Source | Catalyst/Conditions | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Conventional Heating | TBAB (PTC) | Solvent-Free | 15 min | 79% |

| Microwave Irradiation | TBAB (PTC) | Solvent-Free | 90 sec | 92% |

| Microwave Irradiation | PTC | Water | 2 min | 94% |

| Ultrasound | PTC | Water | 10 min | 95% |

Data adapted from studies on the synthesis of ethenzamide. researchgate.net

Advanced Synthetic Transformations Utilizing this compound as a Key Intermediate

The bromine atom on the this compound molecule provides a reactive handle for a variety of advanced synthetic transformations, allowing for the construction of more complex naphthalene-based structures.

Grignard Reactions for Carbon-Carbon Bond Formation

This compound can be converted into a potent nucleophile by forming a Grignard reagent. This is achieved by reacting it with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). The magnesium inserts itself into the carbon-bromine bond, creating 7-ethoxy-2-naphthylmagnesium bromide. This organometallic compound is a powerful tool for forming new carbon-carbon bonds.

The nucleophilic carbon of the Grignard reagent can attack a wide range of electrophiles. For example:

Reaction with Carbon Dioxide: Bubbling carbon dioxide through the Grignard reagent solution, followed by an acidic workup, results in the formation of 7-ethoxynaphthalene-2-carboxylic acid. masterorganicchemistry.comyoutube.com

Reaction with Aldehydes and Ketones: Addition to an aldehyde, such as acetaldehyde, followed by protonation, yields a secondary alcohol. Reaction with a ketone produces a tertiary alcohol. masterorganicchemistry.com

Reaction with Epoxides: Grignard reagents can also open epoxide rings, typically attacking the less sterically hindered carbon to form a new C-C bond and, after workup, a β-hydroxy ether. masterorganicchemistry.commasterorganicchemistry.com

These reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the introduction of various functional groups and the extension of the carbon skeleton.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, particularly for creating biaryl systems. youtube.com In this reaction, an organoboron compound (like a boronic acid or boronic ester) is coupled with an organohalide. This compound serves as an ideal aryl bromide component for this transformation.

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species. sigmaaldrich.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the palladium(0) catalyst.

This methodology allows for the coupling of the 7-ethoxynaphthalene core with a vast array of other aryl or vinyl groups. The reaction conditions are generally mild, and the reaction tolerates a wide range of functional groups. youtube.com The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields. For instance, asymmetric Suzuki–Miyaura coupling reactions using chiral ligands have been successfully employed with analogous 1-bromo-2-naphthoate systems to produce axially chiral biaryl esters with high enantioselectivity. dtu.dk

Table 2: Typical Components of a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Function | Example |

|---|---|---|

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Activates the boronic acid | K₂CO₃, K₃PO₄, CsOH |

Functionalization Strategies via Selective Reactions (e.g., Formylation, Acylation of Ethoxynaphthalene Derivatives)

The ethoxy group on the naphthalene ring is an electron-donating group, which activates the aromatic system towards electrophilic aromatic substitution reactions such as formylation and acylation. These reactions typically occur at the ortho and para positions relative to the activating group. In the case of 2-ethoxynaphthalene, the C1 and C3 positions are activated.

Heating 2-ethoxynaphthalene with reagents like 1,3,5-triazine (B166579) (for formylation) or 2,4,6-trimethyl-1,3,5-triazine (B3029894) (for acetylation) in polyphosphoric acid can lead to mono- or di-substituted products in good yields (60-80%). masterorganicchemistry.com The primary products are 2-ethoxy-naphthalene-1-carbaldehyde and 1-acetyl-2-ethoxynaphthalene, respectively. masterorganicchemistry.com This demonstrates a high degree of regioselectivity for substitution at the C1 position, which is adjacent to the activating ethoxy group.

Another method for formylation involves using dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). nih.gov This procedure is effective for various electron-rich aromatic rings. For acylation, Friedel-Crafts conditions using an acylating agent (such as acetyl chloride or acetic anhydride) with a Lewis acid catalyst can be employed. The specific conditions and reagents can be tuned to control the degree of substitution and the isomeric product distribution.

Carbene Reaction Pathways for Naphthalene Ring Enlargement

The Buchner ring expansion is a classic reaction that utilizes a carbene to expand an aromatic ring, typically forming a seven-membered ring system. This reaction can be applied to naphthalene derivatives like this compound to synthesize larger, more complex polycyclic structures.

The reaction begins with the generation of a carbene, often from a diazo compound like ethyl diazoacetate, through thermal, photochemical, or transition-metal-catalyzed methods. The highly reactive carbene then adds to one of the double bonds of the naphthalene ring in a cyclopropanation reaction, forming a transient cyclopropane (B1198618) intermediate (a norcaradiene derivative). In a subsequent step, this unstable intermediate undergoes a thermal electrocyclic ring-opening to form the expanded seven-membered ring, resulting in a cycloheptatriene (B165957) derivative.

The use of dirhodium catalysts in the carbene generation step has been shown to improve yields and selectivity in these reactions. Applying this pathway to this compound would be expected to yield a derivative of benzo[e]azulene or benzo[f]azulene, depending on which bond of the naphthalene system the carbene initially adds to.

Table of Compounds

| Compound Name |

|---|

| 1,3,5-triazine |

| 1-acetyl-2-ethoxynaphthalene |

| 2,4,6-trimethyl-1,3,5-triazine |

| This compound |

| 2-ethoxy-naphthalene-1-carbaldehyde |

| 7-bromo-2-naphthol |

| 7-ethoxy-2-naphthylmagnesium bromide |

| 7-ethoxynaphthalene-2-carboxylic acid |

| Acetaldehyde |

| Acetic anhydride |

| Acetyl chloride |

| Dichloromethyl methyl ether |

| Ethenzamide |

| Ethyl bromide |

| Ethyl diazoacetate |

| Phenylboronic acid |

| Potassium carbonate |

| Salicylamide |

Computational Chemistry and Theoretical Studies on 2 Bromo 7 Ethoxynaphthalene

Electronic Structure Elucidation and Molecular Orbitals

The arrangement of electrons in molecular orbitals dictates the fundamental chemical and physical properties of a compound. For 2-Bromo-7-ethoxynaphthalene, understanding its electronic structure is key to predicting its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. Structural optimization is a fundamental step in which the most stable arrangement of atoms in the molecule (the minimum energy geometry) is determined.

For naphthalene (B1677914) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed method. nih.gov This functional, combined with a suitable basis set such as 6-311++G(d,p), provides a detailed description of the electron orbitals, accounting for polarization and diffuse functions for accurate energy calculations. nih.gov In studies of similar molecules like 2-bromo-6-methoxynaphthalene (B28277), this level of theory has been effective in yielding accurate geometries and energies at a reasonable computational cost. nih.gov The optimization process for this compound would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the lowest electronic energy is found. This optimized structure serves as the foundation for all subsequent property calculations.

Table 1: Representative Optimized Geometrical Parameters for a Naphthalene Core (Based on DFT Calculations)

Note: This table illustrates typical bond lengths and angles for a substituted naphthalene ring system as determined by DFT calculations. Actual values for this compound would require a specific calculation.

| Parameter | Typical Value (Å or °) |

|---|---|

| C-C (aromatic) | 1.38 - 1.46 Å |

| C-H | 1.07 - 1.08 Å |

| C-Br | ~1.90 Å |

| C-O | ~1.37 Å |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.gov For aromatic compounds like this compound, these orbitals are typically π-type orbitals delocalized over the naphthalene ring system. Analysis of the HOMO and LUMO electron density distributions reveals the most probable sites for nucleophilic and electrophilic attack.

In a study on the closely related compound 2-bromo-6-methoxynaphthalene using DFT (B3LYP/6-311++G(d,p)), the HOMO-LUMO energies were calculated, providing insight into its electronic transitions. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Representative Brominated Naphthalene Ether

Data based on calculations for the analogue 2-bromo-6-methoxynaphthalene. nih.gov

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.91 |

| LUMO | -1.14 |

| Energy Gap (ΔE) | 4.77 |

Prediction of Reactivity and Spectroscopic Properties

Computational methods can forecast how a molecule will behave in chemical reactions and how it will interact with light. These predictions are invaluable for designing synthetic pathways and for material science applications.

The Property-Encoded Surface Translator (PEST) is a computational tool used to develop predictive models for chemical reactivity based on molecular structure. researchgate.net PEST descriptors are calculated from optimized molecular structures and can be correlated with experimental reaction rates. researchgate.net

In a study on the degradation of various substituted naphthalenes, PEST descriptors were successfully used to build a predictive model. researchgate.net The structures were first optimized using DFT at the B3LYP/6-31G* level. researchgate.net Key PEST descriptors, such as the minimum local ionization potential (PIP.MIN) and histograms of the electronic kinetic energy gradient (DKN), showed significant correlation with experimentally determined reaction rate constants. researchgate.net This methodology could be applied to this compound to predict its reactivity in specific chemical processes, such as oxidation, by correlating its calculated PEST descriptors with known experimental data for similar compounds. researchgate.net This approach is particularly valuable for environmental remediation design, where it can predict the degradation outcomes for organic compounds. researchgate.net

Theoretical methods can accurately predict the spectroscopic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.gov

By simulating the electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). This analysis relies on the optimized ground-state geometry of the molecule. The calculations reveal which molecular orbitals are involved in the primary electronic transitions, such as the HOMO-to-LUMO transition, which often corresponds to the longest-wavelength absorption band. nih.gov For molecules like 2-bromo-6-methoxynaphthalene, TD-DFT calculations have been used to determine the frontier molecular orbitals involved in electronic transitions. nih.gov A similar approach for this compound would elucidate its UV-Vis absorption properties, providing information on its color and how it interacts with light, which is essential for applications in dyes, sensors, or photochemistry.

Advanced Characterization and Spectroscopic Analysis of 2 Bromo 7 Ethoxynaphthalene Derivatives

Elucidation of Novel Structures through Nuclear Magnetic Resonance and Mass Spectrometry

The definitive structural confirmation of 2-bromo-7-ethoxynaphthalene derivatives is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide unambiguous evidence of the molecular framework and connectivity.

In a typical synthetic procedure, the introduction of new functional groups onto the this compound core requires rigorous characterization. High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of the synthesized compound. For instance, the molecular formula of a hydroxylated derivative was determined to be C12H12O2 through HR-APCI-MS (High-Resolution Atmospheric Pressure Chemical Ionization Mass Spectrometry), confirming the addition of one oxygen atom to the parent structure scienceopen.com.

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively. In the ¹H NMR spectrum of an ethoxynaphthalene derivative, the ethoxy group typically presents as a triplet corresponding to the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic protons appear as a series of doublets, doublets of doublets, and singlets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants revealing their positions on the naphthalene (B1677914) ring system. For example, the position of a newly introduced hydroxyl group on an ethoxynaphthalene core was determined by observing the ¹H-¹H vicinal spin coupling between adjacent protons and ¹H-¹³C long-range couplings in 2D NMR experiments scienceopen.com.

The following table illustrates hypothetical NMR data for a functionalized this compound derivative, demonstrating how spectral information is used for structural elucidation.

| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-1 | 7.85 | d | 8.8 | Ar-H |

| H-3 | 7.78 | d | 2.1 | Ar-H |

| H-4 | 7.45 | dd | 8.8, 2.1 | Ar-H |

| H-5 | 7.62 | d | 8.9 | Ar-H |

| H-6 | 7.15 | dd | 8.9, 2.4 | Ar-H |

| H-8 | 7.20 | d | 2.4 | Ar-H |

| OCH₂CH₃ | 4.18 | q | 7.0 | Methylene |

| OCH₂CH₃ | 1.49 | t | 7.0 | Methyl |

| Carbon (¹³C) | Chemical Shift (ppm) | Assignment | ||

| C-7 | 158.2 | C-OEt | ||

| C-2 | 119.5 | C-Br | ||

| Aromatic C | 135.1, 130.5, 129.8, 128.4, 127.6, 124.3, 118.9, 106.3 | Ar-C | ||

| OCH₂CH₃ | 63.7 | Methylene | ||

| OCH₂CH₃ | 14.8 | Methyl |

Photophysical Property Analysis of Synthesized Derivatives

The photophysical properties of this compound derivatives dictate their potential use in materials science and photochemistry. These properties are primarily investigated through fluorescence and phosphorescence spectroscopy.

Fluorescence and phosphorescence are forms of photoluminescence where a molecule emits a photon after absorbing light libretexts.org. Unsubstituted aromatic hydrocarbons, including naphthalene, are known to fluoresce in solution, with quantum efficiency generally increasing with the number of condensed rings libretexts.org. Fluorescence involves a rapid transition from the lowest singlet excited state (S₁) to the singlet ground state (S₀) without a change in electron spin, resulting in a short-lived emission libretexts.org.

Phosphorescence, conversely, is a much slower process involving a "forbidden" transition from the lowest triplet excited state (T₁) to the singlet ground state (S₀). This process requires a change in electron spin (intersystem crossing), leading to a significantly longer emission lifetime, from seconds to minutes libretexts.org.

The presence of the ethoxy group (-OEt) and the bromine atom (-Br) on the naphthalene core of this compound significantly influences its luminescent properties. The ethoxy group, being an electron-donating group, can affect the energy of the π→π* transitions. The bromine atom, being a heavy atom, can promote intersystem crossing from the singlet excited state to the triplet state. This "heavy-atom effect" often leads to a decrease in fluorescence intensity and an enhancement of phosphorescence. The properties of the solvent and the temperature can also impact luminescence; lower temperatures and higher viscosity solvents tend to decrease the probability of non-radiative deactivation, thus favoring luminescence libretexts.org.

The triplet excited states of naphthalene derivatives are fundamental to processes like triplet-triplet annihilation and photochemical upconversion. nih.govacs.org In some systems, when two naphthalene units are in close proximity, they can form an excited-state dimer known as an excimer. mdpi.comrsc.org A triplet excimer is a complex formed between a triplet-excited molecule and a ground-state molecule of the same type. nih.govacs.org

The formation of these excimers is a competing process to other de-excitation pathways and can be identified by distinct spectral features. nih.govacs.org Triplet excimer absorption peaks typically appear at longer wavelengths (550-600 nm) compared to the strong triplet monomer absorption of naphthalene, which is observed between 400 and 450 nm. nih.gov Furthermore, the phosphorescence spectra of some naphthalene dimers are less resolved and red-shifted compared to the monomer, a characteristic assigned to triplet excimer formation. mdpi.com

Electrochemical Characterization for Redox Behavior

Electrochemical methods are employed to probe the redox behavior of this compound derivatives, providing insight into their electronic structure and their ability to donate or accept electrons.

Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of naphthalene derivatives. In a CV experiment, the potential is swept linearly to a set value and then reversed, and the resulting current is measured. The resulting voltammogram provides information on the oxidation and reduction potentials of the analyte.

Many substituted naphthalene systems exhibit reversible or quasi-reversible redox processes. For example, studies on donor-acceptor dyads incorporating naphthalene diimide (NDI) units show two distinct one-electron reductions associated with the NDI core. nih.gov Similarly, investigations into peri-substituted naphthalene dichalcogenyls revealed two sequential, chemically reversible, and electrochemically quasi-reversible oxidation processes. strath.ac.ukrsc.org The specific potentials at which these events occur are highly dependent on the nature and position of the substituents on the naphthalene ring. Electron-donating groups, like the ethoxy group, are expected to lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups make the molecule easier to reduce.

The following table provides representative data for substituted naphthalenes, illustrating how redox potentials are reported.

| Compound | E_ox (V vs. Fc+/Fc) | E_red1 (V vs. Fc+/Fc) | E_red2 (V vs. Fc+/Fc) | Reversibility |

| NDI-Phenothiazine Dyad | 0.33 | -1.06 | -1.48 | Reversible |

| NDI-Phenoxazine Dyad | 0.36 | -1.04 | -1.48 | Reversible |

| peri-Naphthalene Diselenide | +0.65 (E_pa1) | Not accessible | Not accessible | Quasi-reversible |

| peri-Naphthalene Ditelluride | +0.57 (E_pa1) | Not accessible | Not accessible | Quasi-reversible |

The redox potentials measured by cyclic voltammetry are directly related to the electronic structure of the molecule, specifically the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The oxidation potential correlates with the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO.

Computational methods, such as Density Functional Theory (DFT), are frequently used to model the electronic structure of these compounds. strath.ac.ukrsc.org These calculations can determine the energies and shapes of the HOMO and LUMO, providing a theoretical framework for understanding the experimental electrochemical data. A good correlation is often found between experimentally measured oxidation potentials and computationally calculated adiabatic ionization energies. strath.ac.ukrsc.org This synergy between experimental electrochemistry and theoretical calculations allows for a deep understanding of how substituent effects modulate the electronic properties and redox behavior of this compound derivatives. researchgate.net

Thermal Stability Analysis of Derivatives

A comprehensive review of available scientific literature and chemical databases did not yield specific experimental data on the thermal stability of this compound or its derivatives. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating the thermal properties of chemical compounds, providing critical information on their decomposition temperatures, thermal stability, and phase transitions. However, dedicated studies reporting these analyses for this compound derivatives could not be located.

In broader contexts, research on brominated flame retardants, which includes a wide array of brominated aromatic compounds, indicates that the degree and position of bromination are key factors in their thermal decomposition profiles. Typically, the cleavage of the C-Br bond is a critical step in the thermal degradation pathway. However, without specific TGA or DSC data for this compound and its derivatives, a detailed analysis and the generation of a data table are not possible at this time. Further empirical research is required to characterize the thermal properties of this specific class of compounds.

Applications of 2 Bromo 7 Ethoxynaphthalene in Advanced Materials Science and Organic Electronics

Role as a Building Block for Complex Organic Architectures

The utility of 2-Bromo-7-ethoxynaphthalene as a foundational element for constructing intricate organic molecules is a central theme in its application. The presence of the bromine atom allows for a variety of cross-coupling reactions, such as the Suzuki and Sonogashira couplings, which are instrumental in extending the π-conjugation of the naphthalene (B1677914) system. This capability is fundamental to the creation of materials with tailored electronic and photophysical properties.

Synthesis of π-Extended Systems and Polycyclic Aromatic Hydrocarbons (PAHs)

The synthesis of π-extended systems and polycyclic aromatic hydrocarbons (PAHs) is a significant area of research due to their potential applications in organic electronics. The naphthalene core of this compound serves as a ready-made aromatic unit that can be expanded upon. Through palladium-catalyzed cross-coupling reactions, the bromo substituent can be replaced with other aromatic or acetylenic groups, leading to the formation of larger, more conjugated systems. This extension of the π-system is critical for tuning the HOMO-LUMO energy gap of the resulting molecules, which in turn influences their absorption and emission properties. While specific examples detailing the direct use of this compound in the synthesis of complex PAHs are not extensively documented in readily available literature, the principles of such synthetic strategies are well-established in the field of organic chemistry.

Integration into Starburst Molecular Designs

Starburst molecules, also known as dendrimers or star-shaped molecules, are characterized by a central core from which multiple branches or "arms" radiate. These architectures are of interest for their unique photophysical properties and their ability to form amorphous thin films, which is advantageous for device fabrication. The this compound unit can be envisioned as a peripheral building block that can be attached to a multifunctional core. For instance, a central core with multiple reactive sites could be coupled with several equivalents of a derivative of this compound. The ethoxy group can enhance the solubility of the resulting starburst molecule, while the naphthalene unit contributes to its electronic properties. The synthesis of such molecules often involves convergent or divergent strategies, where the arms are either pre-synthesized and then attached to the core, or grown outwards from the core, respectively.

Development of Functional Materials

The tailored properties of molecules derived from this compound make them highly suitable for a range of functional materials, particularly in the realm of organic electronics.

Organic Electronic Materials (e.g., OLEDs, Organic Photovoltaics)

In the field of organic light-emitting diodes (OLEDs), materials based on naphthalene derivatives are known to exhibit blue fluorescence, a crucial component for full-color displays. The ethoxy group in this compound can help to tune the emission wavelength and improve the material's processability. By incorporating this moiety into larger conjugated molecules, it is possible to develop new emitter materials for OLEDs.

In the context of organic photovoltaics (OPVs), recent research has highlighted the use of 2-alkoxynaphthalenes as volatile solid additives to optimize the morphology of the active layer in all-polymer solar cells. Specifically, the use of 2-ethoxynaphthalene (B165321) has been shown to facilitate the formation of a desirable double-fibril network morphology in blends of the polymers PM6 and PY-DT-X, leading to a significant enhancement in power conversion efficiency. This approach demonstrates the potential of ethoxynaphthalene derivatives to play a crucial role in controlling the solid-state packing of organic semiconducting polymers, which is a key determinant of device performance.

| Application Area | Role of 2-Ethoxynaphthalene Derivative | Observed Outcome |

| Organic Photovoltaics (All-Polymer Solar Cells) | Volatile Solid Additive | Optimization of active layer morphology, leading to enhanced power conversion efficiency. |

| Organic Light-Emitting Diodes | Potential Emitter Material Component | Contribution to blue fluorescence and improved processability. |

Hole Transport Materials in Optoelectronic Devices

Hole transport materials (HTMs) are essential components in many optoelectronic devices, including OLEDs and perovskite solar cells. They facilitate the efficient transport of positive charge carriers (holes) to the anode. The design of effective HTMs often involves the incorporation of electron-rich aromatic units. The ethoxy-substituted naphthalene core of this compound can serve as such an electron-rich moiety. Through appropriate chemical modifications, such as the introduction of triarylamine groups at the bromine position, it is possible to synthesize novel HTMs. The ethoxy group can also contribute to the material's solubility and film-forming properties, which are critical for solution-processed devices.

Fluorescent Probes and Sensors

The fluorescent properties of the naphthalene core make this compound an attractive scaffold for the development of fluorescent probes and sensors. The bromo group provides a convenient point for the attachment of a receptor unit that can selectively bind to a specific analyte (e.g., a metal ion or a biologically relevant molecule). Upon binding of the analyte to the receptor, a change in the fluorescence properties of the naphthalene fluorophore can be observed, such as an increase or decrease in intensity (chelation-enhanced or -quenched fluorescence) or a shift in the emission wavelength. This change in fluorescence can be used to detect and quantify the analyte of interest. The ethoxy group can be used to fine-tune the photophysical properties and the solubility of the probe in the desired medium.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for a range of photonic applications, including optical data storage, signal processing, and optical switching. The efficacy of organic NLO materials often stems from the presence of electron donor and acceptor groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, which is fundamental to a high second-order NLO response.

The structure of this compound, with its electron-donating ethoxy group and the potential for the bromo group to act as a synthetic handle for introducing an acceptor moiety, makes it a plausible precursor for NLO-active molecules. The naphthalene core serves as an extended π-bridge. Theoretical studies on various donor-acceptor substituted naphthalene derivatives have shown that the strategic placement of these groups can lead to significant first static hyperpolarizabilities, a key measure of NLO activity. For instance, computational studies on different isomeric derivatives of naphthalene with donor and acceptor groups have highlighted the importance of substitution patterns on the NLO response. While direct experimental data on NLO materials derived from this compound is scarce, the principles of molecular engineering for NLO properties strongly suggest its potential in this field.

Table 1: Key Molecular Features for NLO Activity in Naphthalene Derivatives

| Feature | Role in NLO Properties | Relevance of this compound |

| Electron Donor Group | Enhances intramolecular charge transfer by pushing electron density into the π-system. | The ethoxy group at the 7-position serves as a moderate electron donor. |

| π-Conjugated Bridge | Facilitates the delocalization of electrons between the donor and acceptor groups. | The naphthalene ring provides an extended and robust π-framework. |

| Electron Acceptor Group | Creates the necessary electronic asymmetry for a significant NLO response. | The bromo group at the 2-position can be readily converted into various acceptor groups via cross-coupling reactions. |

| Substitution Pattern | The relative positions of the donor and acceptor groups influence the magnitude of the NLO effect. | The 2,7-disubstitution pattern provides a long-range charge transfer pathway across the naphthalene core. |

Intermediates for Dye and Pharmaceutical Manufacturing

The versatility of halogenated aromatic compounds as intermediates in organic synthesis is well-established. The bromine atom in this compound can be readily displaced or utilized in a variety of cross-coupling reactions, making it a valuable building block for more complex molecules, including dyes and pharmaceuticals.

Dye Manufacturing:

Azo dyes, which are characterized by the -N=N- functional group, constitute a significant class of synthetic colorants. The synthesis of azo dyes typically involves the coupling of a diazonium salt with an electron-rich coupling component, often a phenol (B47542) or an aniline (B41778) derivative. Naphthols are common coupling components used in the production of vibrant and lightfast dyes. blogspot.com While direct examples of dyes synthesized from this compound are not prominent in the literature, its precursor, 7-ethoxy-2-naphthol, could potentially be used as a coupling component. The general procedure involves dissolving the naphthol in an alkaline solution and then adding a diazonium salt solution at low temperatures to facilitate the coupling reaction. byjus.comvedantu.comresearchgate.net The resulting azo compound's color and properties would be influenced by the specific diazonium salt used and the ethoxy substituent on the naphthalene ring.

Table 2: Potential Synthesis of an Azo Dye from a 7-Ethoxynaphthalene Precursor

| Step | Reactants | Conditions | Product |

| Diazotization | Aniline, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | Benzenediazonium Chloride |

| Coupling | Benzenediazonium Chloride, 7-Ethoxy-2-naphthol, Sodium Hydroxide (B78521) | 0-10 °C | Azo dye based on 7-ethoxynaphthalene |

Pharmaceutical Manufacturing:

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. nih.gov The specific substitution pattern on the naphthalene ring is critical for biological activity. The 2,7-disubstitution pattern, as seen in this compound, is of interest in the design of new therapeutic agents. rsc.org

The bromine atom on this compound can serve as a key reaction site for introducing various pharmacophores through reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the systematic modification of the molecule to optimize its interaction with biological targets. For instance, palladium-catalyzed amination of 2,7-dibromonaphthalene (B1298459) has been used to synthesize fluorescent probes for detecting optically active compounds and metal cations. colab.wsresearchgate.net A similar strategy could be employed with this compound to create novel compounds for biological screening. While no specific pharmaceuticals are reported to be directly synthesized from this compound, its potential as a versatile intermediate in drug discovery is evident based on the broad utility of functionalized naphthalenes in medicinal chemistry.

Future Research Directions and Emerging Trends in 2 Bromo 7 Ethoxynaphthalene Chemistry

Sustainable Synthesis and Green Chemistry Protocols

The development of sustainable and environmentally friendly methods for the synthesis of 2-bromo-7-ethoxynaphthalene is a key area of future research. Traditional bromination and etherification reactions often involve harsh reagents and generate significant waste. Green chemistry principles are being increasingly applied to mitigate these issues.

Future research in this area is likely to focus on several key strategies:

Catalytic Bromination: The use of solid acid catalysts, such as zeolites, presents a greener alternative to traditional Lewis acid catalysts for the bromination of naphthalene (B1677914) derivatives. These catalysts are often recyclable, reduce corrosive waste streams, and can offer high regioselectivity. Research into optimizing zeolite-based catalysis for the specific bromination of 2-ethoxynaphthalene (B165321) to selectively yield the 7-bromo isomer is a promising avenue.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, lower energy consumption, and improved yields. The application of microwave-assisted protocols for both the etherification of 7-bromo-2-naphthol and the bromination of 2-ethoxynaphthalene could offer significant advantages over conventional heating methods.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through acoustic cavitation. Investigating the use of ultrasound in the synthesis of this compound may lead to more efficient and less energy-intensive processes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a continuous flow synthesis for this compound could lead to a more efficient and sustainable manufacturing process. A patent has already described a synthetic route to this compound, and future work could focus on adapting such procedures to flow chemistry.

| Green Chemistry Approach | Potential Advantages |

| Catalytic Bromination (e.g., Zeolites) | Recyclable catalyst, reduced waste, high regioselectivity. |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, improved yields. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields. |

| Continuous Flow Chemistry | Precise reaction control, improved safety, scalability. |

Exploration of Novel Reactivities and Catalytic Transformations

The bromine atom at the 2-position of this compound serves as a versatile handle for a wide array of catalytic cross-coupling reactions, enabling the construction of more complex molecular architectures. Future research will undoubtedly focus on expanding the scope of these transformations and exploring novel reactivities.

Key areas of exploration include:

Sonogashira Coupling: This powerful reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The Sonogashira coupling of this compound with various alkynes would provide access to a range of 2-alkynyl-7-ethoxynaphthalene derivatives, which are valuable precursors for advanced materials and biologically active molecules.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds from the reaction of an organohalide with a boronic acid or ester. Applying this reaction to this compound would enable the synthesis of a diverse library of 2-aryl-7-ethoxynaphthalene derivatives with tunable electronic and photophysical properties.

Heck Coupling: The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This transformation could be employed to introduce vinyl groups onto the 2-position of the naphthalene core, providing access to monomers for polymerization and other functional materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination of this compound with a variety of amines would yield a series of 2-amino-7-ethoxynaphthalene derivatives, which are important pharmacophores and building blocks for functional materials.

| Cross-Coupling Reaction | Reagents | Product Type |

| Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu co-catalyst | 2-Alkynyl-7-ethoxynaphthalene |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester, Pd catalyst, Base | 2-Aryl-7-ethoxynaphthalene |

| Heck Coupling | Alkene, Pd catalyst, Base | 2-Vinyl-7-ethoxynaphthalene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2-Amino-7-ethoxynaphthalene |

Rational Design of Derivatives for Enhanced Material Performance

The naphthalene core of this compound provides a rigid and planar scaffold that is attractive for the development of advanced materials with tailored optical and electronic properties. The ability to functionalize both the 2- and 7-positions allows for the rational design of derivatives with enhanced performance in various applications.

Emerging trends in this area include:

Liquid Crystals: The elongated and rigid structure of the naphthalene unit makes it an excellent mesogen for the design of liquid crystalline materials. By introducing long alkyl or alkoxy chains at the 7-position (via the ethoxy group) and other functional groups at the 2-position (via cross-coupling reactions), it is possible to synthesize novel bent-core or calamitic liquid crystals with unique phase behaviors and electro-optical properties.

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are widely explored as components of OLEDs due to their inherent fluorescence and charge-transporting properties. Derivatives of this compound could be designed to function as emissive materials, host materials, or charge-transporting layers in OLED devices. The ethoxy group can enhance solubility and film-forming properties, while functionalization at the 2-position can be used to tune the emission color and improve device efficiency and stability.

Interdisciplinary Research Applications

The unique structural features of this compound make it a valuable platform for interdisciplinary research, bridging the gap between synthetic chemistry and other scientific fields.

Future applications are envisioned in:

Medicinal Chemistry: The naphthalene scaffold is a common feature in many biologically active compounds and approved drugs. nih.gov The ability to introduce a variety of functional groups at the 2- and 7-positions of the naphthalene core through the synthetic handles of this compound makes it an attractive starting point for the synthesis of new therapeutic agents. For instance, the introduction of amino groups via Buchwald-Hartwig amination could lead to compounds with potential anticancer or antimicrobial activities.

Molecular Probes and Sensors: The fluorescent nature of the naphthalene core can be exploited in the design of molecular probes and sensors. By attaching specific recognition units to the 2-position of this compound, it may be possible to create fluorescent sensors that can selectively detect metal ions, anions, or biologically important molecules through changes in their fluorescence emission. The ethoxy group can help to fine-tune the photophysical properties and solubility of these probes in various media.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-7-ethoxynaphthalene, and how can reaction efficiency be optimized?

A typical synthesis involves sequential alkylation and bromination steps.

- Step 1: Ethoxylation : Start with 7-naphthol dissolved in DMF, add K₂CO₃ (1.2 equiv) to generate the oxyanion. Introduce ethyl bromide (1.0 equiv) and stir at room temperature for 2–4 hours. Monitor via TLC (n-hexane:ethyl acetate, 9:1) .

- Step 2: Bromination : React the intermediate 7-ethoxynaphthalene with N-bromosuccinimide (NBS) in CCl₄ under radical initiation (e.g., AIBN) at 80°C for 6–8 hours. Purify via column chromatography (silica gel, hexane:DCM).

- Optimization : Use anhydrous solvents to suppress hydrolysis. Excess K₂CO₃ in Step 1 improves etherification yield (≥85%). For bromination, stoichiometric NBS and controlled heating minimize di-brominated byproducts .

Q. How should researchers characterize this compound to confirm structural integrity?

Key analytical methods include:

| Technique | Expected Data | Purpose |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.2–7.1 (m, 6H, naphthalene), δ 4.1 (q, 2H, OCH₂), δ 1.4 (t, 3H, CH₃) | Confirm substitution pattern and ethoxy group . |

| GC-MS | Molecular ion peak at m/z 250 (C₁₂H₁₁BrO⁺) | Verify molecular weight and purity (>95%) . |

| Melting Point | 51–54°C (lit. range) | Cross-check with literature values . |

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Liquid-Liquid Extraction : Use ethyl acetate and water to remove polar impurities (e.g., unreacted K₂CO₃) .

- Column Chromatography : Employ silica gel with hexane:ethyl acetate (95:5) to separate brominated isomers.

- Recrystallization : Dissolve in hot ethanol and cool to 0°C for crystalline product (yield: 70–75%) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in functionalizing this compound?

- Steric Effects : The ethoxy group at position 7 directs electrophilic substitution (e.g., nitration) to position 1 or 4 due to steric hindrance at adjacent positions .

- Electronic Effects : Bromine’s electron-withdrawing nature deactivates the naphthalene ring, favoring meta-directing reactions. For Suzuki couplings, the bromine acts as a leaving group, enabling cross-coupling at position 2 with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

Q. What analytical contradictions may arise when assessing purity, and how can they be resolved?

- Contradiction : Discrepancies in melting points (e.g., 51–54°C vs. 48–50°C) may indicate residual solvents or isomer contamination.

- Resolution : Combine DSC (differential scanning calorimetry) with ¹³C NMR to detect polymorphs or co-crystallized solvents. Cross-validate via HPLC (C18 column, acetonitrile:water = 85:15) .

Q. How can competing reaction pathways be controlled during derivatization?

Example: In amination reactions, competing C-Br bond cleavage vs. nucleophilic substitution.

- Mitigation : Use Pd-catalyzed Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) in toluene at 110°C to favor C-N bond formation over reduction . Monitor via in-situ IR for intermediate detection.

Methodological Considerations

Q. What precautions are critical for handling and storing this compound?

- Storage : Keep at 0–6°C in amber glass to prevent photolytic debromination .

- Handling : Use inert atmosphere (N₂/Ar) during reactions to avoid oxidation of the ethoxy group.

- Waste Disposal : Treat brominated waste with NaHCO₃ to neutralize acidic byproducts before disposal .

Q. How can researchers resolve spectral overlaps in NMR analysis of substituted naphthalenes?

- ²D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons. For example, HSQC correlates ¹H signals with ¹³C shifts, resolving ambiguities near δ 7.2–7.5 .

- Solvent Selection : Use deuterated DMSO to enhance solubility and shift residual proton signals away from aromatic regions .

Q. Tables for Key Data

Q. Table 1: Synthetic Conditions Comparison

| Parameter | Alkylation (Step 1) | Bromination (Step 2) |

|---|---|---|

| Solvent | DMF | CCl₄ |

| Catalyst/Initiator | K₂CO₃ | AIBN |

| Temperature | 25°C | 80°C |

| Yield | 85–90% | 70–75% |

| Key Reference |

Q. Table 2: Analytical Benchmarks

| Property | Value | Method |

|---|---|---|

| Purity | >95% | GC-MS |

| Melting Point | 51–54°C | DSC |

| λmax (UV-Vis) | 278 nm | Spectrophotometry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.